molecular formula C27H23N5O4 B1662883 Pranlukast hemihydrate CAS No. 150821-03-7

Pranlukast hemihydrate

Katalognummer: B1662883
CAS-Nummer: 150821-03-7
Molekulargewicht: 481.5 g/mol
InChI-Schlüssel: NBQKINXMPLXUET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Pranlukast unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1. Asthma Management
Pranlukast is effective in treating uncontrolled asthma, particularly when used in conjunction with inhaled corticosteroids (ICS). A study comparing two formulations of pranlukast, Prakanon® and Onon®, found that both had similar efficacy in controlling asthma symptoms, with a final asthma control rate of 81% for Prakanon® and 76% for Onon® . The study also reported no significant differences in adverse effects between the two formulations.

2. Allergy Treatment
Research indicates that pranlukast hemihydrate can inhibit airway hyperresponsiveness in patients suffering from conditions like cedar pollinosis. This suggests its potential application in treating allergic rhinitis and other allergic conditions .

Formulation and Bioavailability Enhancements

1. Improved Oral Bioavailability
One of the significant challenges with this compound is its poor solubility in water, which affects its bioavailability. Various studies have focused on enhancing the dissolution rate and oral bioavailability through innovative formulation techniques:

  • Surface-Modified Microparticles : A study developed surface-modified this compound microparticles using spray-drying methods with hydroxypropylmethyl cellulose (HPMC) and sucrose laurate. This approach resulted in a marked increase in solubility (up to 1,900-fold) and improved oral bioavailability, achieving approximately 2.5-fold increases in the area under the curve (AUC) compared to commercial products .
  • Self-Microemulsifying Drug Delivery Systems (SMEDDS) : Another approach involved using SMEDDS to enhance the oral absorption of this compound. The SMEDDS formulation demonstrated a threefold increase in bioavailability compared to plain aqueous suspensions, indicating its effectiveness as an alternative delivery method for poorly soluble drugs .

Case Studies

Study Objective Methodology Findings
Prakanon® vs. Onon® Compare efficacy in asthma controlClinical trial with 30 patientsNo significant differences; both effective with high compliance
Microparticle Development Enhance dissolution and bioavailabilitySpray-drying method with HPMC and sucrose laurateAchieved significant solubility improvement (up to 1,900-fold)
SMEDDS Application Improve oral absorptionFormulation of SMEDDS for this compoundThreefold increase in bioavailability compared to plain suspension

Vergleich Mit ähnlichen Verbindungen

Pranlukast ähnelt anderen Leukotrien-Rezeptor-Antagonisten wie Montelukast (Singulair) und Zafirlukast. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus und zielen auf die Cysteinyl-Leukotrien-Rezeptoren ab, um Bronchospasmen und Entzündungen zu verhindern . Pranlukast ist jedoch in seiner chemischen Struktur und den spezifischen Wechselwirkungen mit den Leukotrien-Rezeptoren einzigartig. Während Montelukast weltweit höhere Verkaufszahlen erzielt hat, ist Pranlukast in Japan nach wie vor ein sehr erfolgreiches Medikament .

Referenzen

Biologische Aktivität

Pranlukast hemihydrate is a selective, competitive antagonist of cysteinyl leukotriene receptors, primarily used in the management of asthma and allergic rhinitis. This article explores its biological activity, focusing on its pharmacokinetics, efficacy in clinical settings, and formulation advancements aimed at improving its bioavailability.

Pharmacokinetics

This compound exhibits low solubility in water, with reported values around 1.03 μg/mL at 37°C. Its absolute bioavailability after oral administration is approximately 4.3% in rats, with food intake influencing absorption rates significantly. For instance, a minimum of 12.5% of an oral dose is absorbed when taken post-meal, as evidenced by urinary and fecal excretion studies in healthy volunteers .

Table 1: Solubility of this compound

ConditionSolubility (μg/mL)
Water (37°C)1.03
Hydroxypropylmethyl cellulose682.03
Sucrose laurate682.03

Formulation Advancements

To enhance the drug's oral bioavailability, various formulations have been developed. A notable study utilized surface-modified microparticles created through a spray-drying method using hydroxypropylmethyl cellulose and sucrose laurate. This formulation demonstrated a significant increase in dissolution rates—up to 85% within 30 minutes in a dissolution medium at pH 6.8—and improved pharmacokinetic parameters compared to commercial products .

Case Study: Efficacy Comparison

A clinical trial compared two formulations of pranlukast: Prakanon® (modified pranlukast) and Onon®. The study involved 30 patients with uncontrolled asthma, assessing lung function and asthma control rates. Results indicated no significant differences between the two drugs in terms of efficacy or side effects, with an asthma control rate of 81% for Prakanon® versus 76% for Onon® .

Table 2: Clinical Trial Results

ParameterPrakanon® (n=21)Onon® (n=21)p-value
Final asthma control rate81%76%NS
Changes from baseline (ACT)2.3 ± 4.32.5 ± 3.9NS
Adverse events (AEs)11 (33%)11 (33%)NS

Biological Activity in Asthma Management

This compound has been shown to effectively inhibit airway hyperresponsiveness in various patient populations, including those with allergic conditions such as Japanese cedar pollinosis. In a study involving non-asthmatic patients, pranlukast significantly reduced airway responsiveness compared to control groups receiving other treatments like fexofenadine .

Eigenschaften

IUPAC Name

N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQKINXMPLXUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043782
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pranlukast selectively antagonizes leukotriene D4 (LTD4) at the cysteinyl leukotriene receptor, CysLT1, in the human airway. Pranlukast inhibits the actions of LTD4 at the CysLT1 receptor, preventing airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

103177-37-3
Record name Pranlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103177-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pranlukast [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103177373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pranlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01411
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pranlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pranlukast
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRANLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB8Z891092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pranlukast hemihydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pranlukast hemihydrate
Reactant of Route 3
Pranlukast hemihydrate
Reactant of Route 4
Reactant of Route 4
Pranlukast hemihydrate
Reactant of Route 5
Reactant of Route 5
Pranlukast hemihydrate
Reactant of Route 6
Reactant of Route 6
Pranlukast hemihydrate
Customer
Q & A

A: Pranlukast hydrate is a potent and selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. [, , , ] It binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes (CysLTs), particularly LTC4, LTD4, and LTE4. [, , , ] These leukotrienes are potent inflammatory mediators involved in various pathophysiological processes, including bronchoconstriction, mucus secretion, and airway inflammation associated with asthma and allergic rhinitis. [, , , , ] By blocking the CysLT1 receptor, pranlukast hydrate effectively inhibits the actions of these leukotrienes, leading to reduced airway inflammation, bronchodilation, and relief from asthma and allergic rhinitis symptoms. [, , , , , , , ]

A: Research suggests that while pranlukast hydrate can inhibit chemotaxis and adhesion of eosinophils induced by LTD4, it does not directly modify the spontaneous adhesion of eosinophils to pulmonary endothelial cells, whether resting or stimulated. [] It also does not seem to influence the expression of adhesion molecules on endothelial cells activated by cytokines. [] This indicates that pranlukast hydrate's effect on eosinophil accumulation in the airways might involve mechanisms beyond direct modulation of eosinophil-endothelial interaction.

A: The molecular formula of pranlukast hydrate is C23H20F4N2O5S·H2O. Its molecular weight is 518.5 g/mol. You can find more information on its structural characterization, including spectroscopic data, in the literature. [, ]

A: Research indicates that incorporating low-substituted hydroxypropylcellulose and specific excipients like lactose, white soft sugar, or mannitol during the granulation process can significantly improve pranlukast hydrate's elution rate and stability in solid pharmaceutical preparations, even when stored unpacked. []

ANone: Pranlukast hydrate is a pharmaceutical compound, not a catalyst. As such, it doesn't have catalytic properties or applications in chemical reactions.

A: Researchers have explored techniques like surface modification of pranlukast hydrate particles with hydrophilic additives to improve its inhalation properties, dispersibility, and dissolution rate in aqueous media. [, , , ] This is particularly important for developing effective dry powder inhaler formulations. For instance, surface modification with colloidal silica or hydroxypropylmethylcellulose phthalate nanospheres has shown promising results in enhancing the inhalation efficiency of pranlukast hydrate. [, , ]

ANone: While the provided abstracts don't explicitly discuss SHE regulations, it's paramount to adhere to all relevant safety guidelines and regulations during the development, manufacturing, and handling of pranlukast hydrate, as with any pharmaceutical compound. This includes appropriate waste management practices and ensuring workplace safety to minimize risks associated with exposure.

A: Pranlukast hydrate is an orally active drug. [] It demonstrates good absorption following oral administration. [, ] Studies in children with asthma indicate that age is a significant factor influencing pranlukast's apparent clearance (CL/F). [, ] Children exhibit higher CL/F compared to adults, with CL/F decreasing as they age. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.